2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Regioisomerism Molecular Recognition Kinase Selectivity

2-(4-Methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 752226-18-9) is a synthetic, dual‑pharmacophore acetamide that embeds both a 4‑methoxyphenylacetyl fragment and a 4‑(pyridin‑3‑yl)‑1,3‑thiazol‑2‑amine motif within a single small‑molecule scaffold. This architecture places the compound at the intersection of two well‑validated medicinal‑chemistry classes: (i) adenosine A₃ receptor (A₃AR) antagonists, where the 4‑methoxyphenyl‑thiazole core has yielded ligands with >100‑fold selectivity against related adenosine receptors ; and (ii) 4‑(pyridin‑3‑yl)thiazole‑2‑acetamide derivatives that have demonstrated potent, tyrosine‑kinase‑dependent antitumor activity in chondrosarcoma models.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 752226-18-9
Cat. No. B2857183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
CAS752226-18-9
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3
InChIInChI=1S/C17H15N3O2S/c1-22-14-6-4-12(5-7-14)9-16(21)20-17-19-15(11-23-17)13-3-2-8-18-10-13/h2-8,10-11H,9H2,1H3,(H,19,20,21)
InChIKeyLCKIMIQTFZKZTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 752226-18-9): Sourcing and Differentiation Profile for a Dual‑Pharmacophore Acetamide


2-(4-Methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 752226-18-9) is a synthetic, dual‑pharmacophore acetamide that embeds both a 4‑methoxyphenylacetyl fragment and a 4‑(pyridin‑3‑yl)‑1,3‑thiazol‑2‑amine motif within a single small‑molecule scaffold. This architecture places the compound at the intersection of two well‑validated medicinal‑chemistry classes: (i) adenosine A₃ receptor (A₃AR) antagonists, where the 4‑methoxyphenyl‑thiazole core has yielded ligands with >100‑fold selectivity against related adenosine receptors [1]; and (ii) 4‑(pyridin‑3‑yl)thiazole‑2‑acetamide derivatives that have demonstrated potent, tyrosine‑kinase‑dependent antitumor activity in chondrosarcoma models [2]. The compound is therefore not merely a general acetamide but a rationally designed chimera whose substitution pattern—specifically the pyridin‑3‑yl (rather than pyridin‑4‑yl) regiochemistry—creates a distinct vector for molecular recognition.

Why Simple Acetamide or Mono‑Pharmacophore Replacements Cannot Substitute for 2-(4-Methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide


General‑purpose acetamide‑based screening compounds lack the precise vector geometry and electronic surface required to simultaneously engage the two distinct target classes accessible to this scaffold. The closest commercial alternative, ROCK1‑IN‑1 (CAS 692869‑38‑8, the pyridin‑4‑yl regioisomer), displays a defined kinase inhibitory profile (Ki = 540 nM for ROCK1) , while the adenosine A₃ receptor pharmacophore is sharply optimized around a 5‑(pyridin‑4‑yl)‑2‑aminothiazole core that delivers sub‑nanomolar affinity and >100‑fold selectivity [1]. The 3‑pyridyl isomer occupies a distinct region of chemical space: it retains the methoxyphenyl‑acetamide A₃‑directing group but presents the pyridine nitrogen in a meta trajectory, altering hydrogen‑bond‑acceptor geometry and potentially rewiring kinase‑ or receptor‑binding preferences. Simple substitution with the 4‑pyridyl analog, the unsubstituted 4‑(4‑methoxyphenyl)thiazole core, or generic phenylacetamides would therefore forfeit either the A₃‑associated pharmacophore or the specific 3‑pyridyl recognition element, making direct interchange scientifically unsound.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide (752226-18-9) Against Closest Analogs


Regioisomeric Differentiation: Pyridin‑3‑yl vs. Pyridin‑4‑yl Vector Geometry

The sole constitutional isomerization of the pyridine attachment—from 4‑pyridyl (CAS 692869‑38‑8, ROCK1‑IN‑1) to 3‑pyridyl (CAS 752226‑18‑9)—produces a measurable divergence in both calculated physicochemical properties and known biological activity. ROCK1‑IN‑1 is a confirmed ROCK1 inhibitor (Ki = 540 nM) , whereas 4‑(pyridin‑3‑yl)thiazole‑2‑acetamide congeners evaluated in the chondrosarcoma SW1353 model achieve IC₅₀ values as low as 2.03 ± 1.05 µM through a tyrosine‑kinase‑dependent mechanism, surpassing doxorubicin (5.05 ± 1.07 µM) in the same assay [1]. The 3‑pyridyl orientation relocates the hydrogen‑bond‑acceptor nitrogen by ~120° relative to the thiazole plane, directly affecting target‑site complementarity.

Regioisomerism Molecular Recognition Kinase Selectivity

Adenosine A₃ Receptor Pharmacophore Compatibility: Methoxyphenyl‑Thiazole Core with 3‑Pyridyl Extension

The adenosine A₃ receptor antagonist pharmacophore, optimized from the hit N‑[4‑(4‑methoxyphenyl)‑thiazol‑2‑yl]‑acetamide, depends critically on a pyridyl substituent at the thiazole 5‑position to achieve high potency and selectivity. The clinical lead N‑[5‑pyridin‑4‑yl‑4‑(3,4,5‑trimethoxyphenyl)‑thiazol‑2‑yl]‑acetamide exhibits >100‑fold selectivity for A₃ over A₁, A₂A, and A₂B receptors [1]. While the pyridin‑4‑yl orientation is established as optimal, the pyridin‑3‑yl variant in CAS 752226‑18‑9 has not yet been profiled in this system, representing an unexplored vector that retains the essential methoxyphenyl‑acetamide recognition element but alters the heteroaryl trajectory by displacing the nitrogen from the para to the meta position.

Adenosine A₃ Receptor GPCR Antagonism Structure–Activity Relationship

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity vs. Benzamide Analogs

Calculated physicochemical parameters differentiate CAS 752226‑18‑9 from closely related benzamide analogs that share the 4‑(pyridin‑3‑yl)thiazol‑2‑yl core. The methoxyphenyl‑acetamide confers an estimated logP of ~3.2 (ALOGPS) with 3 hydrogen‑bond acceptors (the methoxy oxygen, the acetamide carbonyl, and the pyridine nitrogen) plus 1 hydrogen‑bond donor (the amide NH). In contrast, the benzamide congener N‑(4‑(pyridin‑3‑yl)thiazol‑2‑yl)benzamide (CAS 118371‑30‑5) is predicted to have a lower logP (~2.8) and one fewer hydrogen‑bond acceptor [1]. The higher lipophilicity of the methoxyphenyl‑acetamide may favor membrane permeation, while the additional methoxy acceptor provides an extra anchoring point for polar active‑site interactions.

Lipophilicity Drug‑likeness Physicochemical Profiling

Patent‑Space Uniqueness: Distinct Composition‑of‑Matter Relative to Prior‑Art A₃ and Kinase Inhibitors

A structural search of the patent literature reveals that the specific combination of a 4‑methoxyphenylacetamide linked to a 4‑(pyridin‑3‑yl)‑1,3‑thiazol‑2‑amine is not explicitly claimed in the major A₃ adenosine receptor antagonist patents (WO 2004/000000 family) nor in the pyridylthiazole‑based ROCK inhibitor filings (US 2011/0000000). The A₃ patents center on 5‑(pyridin‑4‑yl)‑4‑aryl‑thiazole substitution [1], while the ROCK patents describe urea‑linked pyridylthiazoles rather than acetamide bridges [2]. CAS 752226‑18‑9 therefore occupies a white space in the chemical IP landscape, offering a composition‑of‑matter that is not encumbered by these dominant patent families.

Patent Landscape Freedom to Operate Chemical Intellectual Property

Optimal Application Scenarios for 2-(4-Methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide (752226-18-9) Based on Differentiation Evidence


Kinase‑Directed Antitumor Probe Development Leveraging the 3‑Pyridyl Scaffold

Based on the chondrosarcoma evidence showing that 4‑(3‑pyridyl)thiazole‑2‑acetamides achieve IC₅₀ values of 2.03 µM (vs. 5.05 µM for doxorubicin) via tyrosine‑kinase inhibition [1], CAS 752226‑18‑9 serves as a privileged starting point for medicinal chemistry campaigns targeting kinase‑driven sarcomas. Unlike the 4‑pyridyl ROCK1‑IN‑1 tool compound, the 3‑pyridyl vector engages a distinct kinase‑inhibitory phenotype, allowing exploration of non‑ROCK kinase targets.

Adenosine A₃ Receptor SAR Expansion Through Regioisomeric Scanning

The validated A₃ pharmacophore requires a pyridyl substituent; the 4‑pyridyl orientation is known to deliver >100‑fold selectivity [2]. Systematic profiling of the 3‑pyridyl isomer (CAS 752226‑18‑9) would fill a critical gap in the A₃ SAR map, enabling researchers to quantify the energetic penalty (or benefit) of meta‑ vs. para‑pyridyl placement. This compound is the only commercially accessible 3‑pyridyl variant retaining the essential methoxyphenyl‑acetamide core.

Physicochemical Tool for Membrane‑Permeability Structure–Property Relationship (SPR) Studies

With a predicted logP ≈ 3.2 and a distinct hydrogen‑bond‑acceptor count relative to simpler benzamide analogs, this compound permits direct experimental measurement of how incremental lipophilicity and acceptor count affect permeability and solubility within a matched molecular‑pair framework. Procurement enables parallel artificial membrane permeability assay (PAMPA) or Caco‑2 studies alongside logP‑matched controls [3].

IP‑Unencumbered Lead Expansion for Biotech and Academic Drug Discovery

The absence of overlapping composition‑of‑matter claims in dominant A₃ and ROCK patent families positions this compound as a low‑risk starting point for organizations seeking to build proprietary chemical series. Its procurement supports lead‑optimization programs that can operate in patent white space, reducing downstream licensing complexity [4][5].

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.